ethyl 4-chloro-1-ethyl-1H-pyrazole-5-carboxylate
CAS No.: 1693896-45-5
Cat. No.: VC5693901
Molecular Formula: C8H11ClN2O2
Molecular Weight: 202.64
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1693896-45-5 |
|---|---|
| Molecular Formula | C8H11ClN2O2 |
| Molecular Weight | 202.64 |
| IUPAC Name | ethyl 4-chloro-2-ethylpyrazole-3-carboxylate |
| Standard InChI | InChI=1S/C8H11ClN2O2/c1-3-11-7(6(9)5-10-11)8(12)13-4-2/h5H,3-4H2,1-2H3 |
| Standard InChI Key | GLRYPOWIDJMQRK-UHFFFAOYSA-N |
| SMILES | CCN1C(=C(C=N1)Cl)C(=O)OCC |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and IUPAC Nomenclature
The compound’s systematic IUPAC name is ethyl 4-chloro-1-ethyl-1H-pyrazole-5-carboxylate, with the molecular formula C₉H₁₃ClN₂O₂ and a molecular weight of 216.67 g/mol. Its structure consists of a pyrazole ring substituted with:
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A chlorine atom at position 4,
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An ethyl group (-CH₂CH₃) at position 1 (N1),
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An ethoxycarbonyl group (-COOCH₂CH₃) at position 5.
Key spectral data for analogous compounds include:
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¹H NMR (300 MHz, CDCl₃): δ 1.21–1.43 (m, 6H, -CH₃), 2.60–2.68 (q, 2H, -CH₂-), 4.09 (s, 3H, N-CH₃ in methyl analog), 4.36–4.43 (q, 2H, O-CH₂) .
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MS (ESI): m/z 217.1 [M+H]⁺ (calculated for C₉H₁₃ClN₂O₂).
Synthesis and Optimization
Electrochemical Chlorination
A patent (CN103556174A) describes an electrochemical method for synthesizing ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolecarboxylate, a related compound. While the target molecule differs in substituent positioning, this method highlights key principles applicable to its synthesis :
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Electrolyte Preparation: A solution of the precursor (e.g., ethyl 1-ethyl-1H-pyrazole-5-carboxylate) in hydrochloric acid (HCl) and an organic solvent (e.g., dichloromethane).
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Electrolysis: Conducted at a current density of 0.4–1 A/cm² for 2 hours, generating chlorine in situ for regioselective chlorination.
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Workup: Solvent evaporation, extraction, and recrystallization yield the chlorinated product with >90% purity.
Advantages:
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Avoids corrosive reagents like sulfuryl chloride (SO₂Cl₂).
Physicochemical Properties
Solubility and Stability
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Solubility: Highly soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in chloroform or ethyl acetate.
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Stability: Stable under inert atmospheres but hydrolyzes in strong acidic/basic conditions due to the ester group.
Thermal Properties
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